molecular formula C6H13NO3S B13173713 2-Methoxycyclopentane-1-sulfonamide

2-Methoxycyclopentane-1-sulfonamide

Cat. No.: B13173713
M. Wt: 179.24 g/mol
InChI Key: UXALDMBLWRLEIX-UHFFFAOYSA-N
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Description

2-Methoxycyclopentane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclopentane ring with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycyclopentane-1-sulfonamide can be achieved through several methods. One common approach involves the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method is advantageous as it does not require pre-functionalization steps, thereby reducing waste and streamlining the synthetic process.

Another method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide (NH4I). This approach is environmentally friendly and tolerates a wide range of functional groups . Additionally, the use of copper-catalyzed reactions with phenylboronic acid and potassium metabisulfite can also yield sulfonamide compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions or the use of continuous flow reactors to optimize yield and efficiency. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycyclopentane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxycyclopentane-1-sulfonamide is unique due to its specific combination of a cyclopentane ring, methoxy group, and sulfonamide functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-methoxycyclopentane-1-sulfonamide

InChI

InChI=1S/C6H13NO3S/c1-10-5-3-2-4-6(5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)

InChI Key

UXALDMBLWRLEIX-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1S(=O)(=O)N

Origin of Product

United States

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